3-Fluoro-L-phenylalanine hydrate
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Overview
Description
3-Fluoro-L-phenylalanine hydrate is a fluorinated derivative of the amino acid L-phenylalanine. This compound is characterized by the substitution of a hydrogen atom with a fluorine atom at the third position on the benzene ring of L-phenylalanine. The molecular formula of this compound is C9H10FNO2·H2O, and it has a molecular weight of 201.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-L-phenylalanine hydrate typically involves the fluorination of L-phenylalanine. One common method is the electrophilic fluorination using fluorine gas or other fluorinating agents. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to achieve high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-L-phenylalanine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Fluoro-L-phenylalanine hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on protein structure and function due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of fluorinated materials with enhanced properties, such as increased stability and bioavailability
Mechanism of Action
The mechanism of action of 3-Fluoro-L-phenylalanine hydrate involves its interaction with molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s binding affinity and specificity to enzymes and receptors. This can result in altered enzyme activity, protein folding, and signal transduction pathways .
Comparison with Similar Compounds
- 3-Fluoro-D-phenylalanine
- 4-Fluoro-L-phenylalanine
- 2-Fluoro-L-phenylalanine
Comparison: Compared to other fluorinated phenylalanine derivatives, 3-Fluoro-L-phenylalanine hydrate is unique due to its specific fluorination position, which can lead to distinct chemical and biological properties. For instance, the position of the fluorine atom can affect the compound’s reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
646066-71-9 |
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Molecular Formula |
C9H12FNO3 |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-fluorophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H10FNO2.H2O/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H2/t8-;/m0./s1 |
InChI Key |
KQLNORMLMOJDJK-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)N.O |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)N.O |
Origin of Product |
United States |
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